molecular formula C5H12N2 B1321200 (3R)-1-methylpyrrolidin-3-amine CAS No. 457097-75-5

(3R)-1-methylpyrrolidin-3-amine

Cat. No.: B1321200
CAS No.: 457097-75-5
M. Wt: 100.16 g/mol
InChI Key: UNHOPMIDKWXFMF-RXMQYKEDSA-N
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Description

(3R)-1-methylpyrrolidin-3-amine is an organic compound with a pyrrolidine ring structure. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the 3rd position of the pyrrolidine ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the asymmetric Michael addition of a chiral lithium amide to an appropriate substrate, followed by stereoselective alkylation. This method ensures the correct stereochemistry of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically start with readily available starting materials and involve several reaction steps, including alkylation, reduction, and purification, to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(3R)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-acetyl-3-methylpiperidine
  • (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(butylsulfanyl)methyl]pyrrolidin-3-ol

Uniqueness

(3R)-1-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOPMIDKWXFMF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610290
Record name (3R)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457097-75-5
Record name (3R)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Amino-1-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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